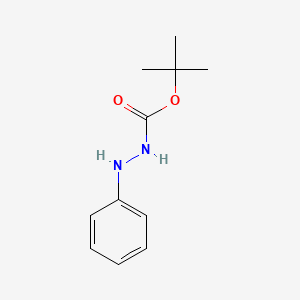

Tert-butyl N-anilinocarbamate

Description

Evolution of Carbamate Protecting Groups

The concept of using carbamates as protecting groups for amines has a rich history, evolving from early methods to highly sophisticated and orthogonal strategies. Initially, simple carbamate esters were employed, but the field saw a significant advancement with the introduction of groups that could be cleaved under specific and mild conditions, a critical requirement for the synthesis of complex molecules. researchgate.net This evolution was driven by the demands of peptide synthesis, where the sequential coupling of amino acids necessitates a delicate balance of protection and deprotection steps.

The development of protecting groups like the benzyloxycarbonyl (Cbz) group, which can be removed by hydrogenolysis, and later the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, marked significant milestones. This led to the concept of "orthogonal protection," where multiple protecting groups that can be removed by different mechanisms are used in the same molecule, allowing for intricate synthetic pathways. nih.gov The introduction of the tert-butoxycarbonyl (Boc) group further expanded this toolbox, offering an acid-labile protecting group that is stable to a wide range of other reaction conditions. nih.gov

Significance of the tert-Butoxycarbonyl (Boc) Moiety in Chemical Transformations

The tert-butoxycarbonyl (Boc) group is arguably one of the most common and important amine protecting groups in contemporary organic synthesis. wikipedia.org Its popularity stems from a combination of favorable characteristics:

Ease of Introduction: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc anhydride), often in the presence of a base like sodium bicarbonate or 4-dimethylaminopyridine (DMAP). This reaction is generally high-yielding and proceeds under mild conditions. wikipedia.org A solvent-free method has also been developed where the substrate is simply stirred in molten di-tert-butyl dicarbonate. semanticscholar.org

Stability: Boc-protected amines are stable to a wide array of reagents, including most bases and nucleophiles. wikipedia.org This stability allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

Acid-Labile Cleavage: The Boc group is readily removed under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or hydrogen chloride (HCl) in methanol. wikipedia.org The mechanism involves the formation of a stable tert-butyl cation. gatech.eduamerigoscientific.com

The unique steric and electronic properties conferred by the bulky tert-butyl group also play a crucial role in its function, influencing the reactivity and conformation of the molecule. wjarr.com

Below is a table summarizing common reagents for the introduction and removal of the Boc group.

| Transformation | Common Reagents | Typical Solvents |

| Protection (Boc Introduction) | Di-tert-butyl dicarbonate (Boc)₂O with a base (e.g., NaHCO₃, DMAP, Et₃N) | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Water |

| Deprotection (Boc Removal) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), Methanol, Dioxane |

Contextualizing Tert-butyl N-Anilinocarbamate within Contemporary Organic Synthesis

This compound, systematically named tert-butyl 2-phenylhydrazine-1-carboxylate and also known as N-Boc-N'-phenylhydrazine, is a specific and valuable derivative within the extensive family of Boc-protected compounds. rsc.org It represents the product of Boc protection of one of the nitrogen atoms of phenylhydrazine.

The synthesis of this compound is typically achieved through the reaction of phenylhydrazine with di-tert-butyl dicarbonate. semanticscholar.org The phenyl group's electron-withdrawing nature decreases the nucleophilicity of the adjacent nitrogen (the aniline nitrogen), leading to selective protection at the other nitrogen atom. semanticscholar.org

This compound is not merely an end product but serves as a versatile intermediate in a variety of synthetic applications. For instance, it is a key precursor in the Fischer indole synthesis for the preparation of complex heterocyclic structures like 1,2,3,4-tetrahydrocarbazoles. ajgreenchem.com The Boc-protected hydrazine moiety can participate in cyclization reactions with ketones, such as cyclohexanone, under acidic conditions or with the aid of catalysts. ajgreenchem.com

Furthermore, the reactivity of this compound extends to oxidation reactions. Under visible light and in the presence of an organo-photocatalyst, it can be converted to the corresponding tert-butyl azocarboxylate, demonstrating its utility in the synthesis of azo compounds. ajgreenchem.com It also finds use in the synthesis of various pyrazole derivatives through condensation reactions. nih.gov

The table below provides a summary of the properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₆N₂O₂ | rsc.org |

| Molecular Weight | 208.26 g/mol | rsc.org |

| Appearance | Solid | |

| Melting Point | 90-94 °C | |

| Common Synonyms | tert-Butyl 2-phenylhydrazine-1-carboxylate, N-Boc-N'-phenylhydrazine, 1-(tert-Butoxycarbonyl)-2-phenylhydrazine | rsc.org |

Propriétés

IUPAC Name |

tert-butyl N-anilinocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-12-9-7-5-4-6-8-9/h4-8,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEQNXVGJRAEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395633 | |

| Record name | Tert-butyl N-anilinocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42116-43-8 | |

| Record name | 1,1-Dimethylethyl 2-phenylhydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42116-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tert-butyl N-anilinocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42116-43-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Mechanistic Investigations of Tert-butyl N-anilinocarbamate

Mechanistic Pathways of N-Boc Protection

The introduction of the tert-butyloxycarbonyl (Boc) group onto the nitrogen atom of aniline typically proceeds through a nucleophilic substitution pathway. This reaction is crucial for temporarily masking the reactivity of the amino group during subsequent synthetic steps.

Nucleophilic Addition-Elimination Sequence

The most common method for the N-Boc protection of aniline involves its reaction with di-tert-butyl dicarbonate, often referred to as Boc anhydride. The generally accepted mechanism is a nucleophilic addition-elimination sequence. masterorganicchemistry.com The reaction commences with the nucleophilic attack of the nitrogen atom of the aniline on one of the electrophilic carbonyl carbons of the Boc anhydride. masterorganicchemistry.com This initial attack leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Following its formation, the tetrahedral intermediate collapses, leading to the elimination of a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into the neutral and stable molecules, tert-butanol and carbon dioxide gas. The release of carbon dioxide provides a strong thermodynamic driving force for the reaction. The final product is the N-Boc protected aniline, tert-butyl N-anilinocarbamate. While the reaction can proceed without a base, a non-nucleophilic base is often added to neutralize the protonated carbamate. masterorganicchemistry.com

Research has shown that the choice of solvent can significantly influence the reaction rate. For instance, alcoholic solvents have been found to enhance the rate of Boc protection for aromatic amines like aniline. wuxiapptec.com A kinetic study using NMR spectroscopy revealed that the reaction between p-toluidine and Boc anhydride is 70 times faster in deuterated methanol (CD3OD) than in deuterated chloroform (CDCl3). wuxiapptec.com

Role of Intermediates in Carbamate Formation

The key intermediate in the N-Boc protection of aniline is the tetrahedral species formed after the initial nucleophilic attack. Quantum mechanics (QM) calculations have been employed to better understand the transition state and activation energy of this process. For the Boc protection of aniline, QM analysis suggests the presence of a hydrogen bond between the N-H of aniline and a carbonyl oxygen of the Boc anhydride, leading to a 6-membered transition state. wuxiapptec.com The stability of this intermediate and the associated transition state directly impacts the kinetics of the carbamate formation.

Computational studies have quantified the effect of solvent on the reaction's activation energy. The presence of methanol as a solvent has been shown to lower the activation energy for the Boc protection of aniline, thereby accelerating the reaction rate, which is consistent with experimental observations. wuxiapptec.com

| Reaction Condition | Calculated Activation Energy (ΔE) in kcal/mol |

| Without Methanol | 16.22 |

| With Methanol | 13.94 |

| Data sourced from quantum mechanics calculations. wuxiapptec.com |

Mechanisms of N-Boc Deprotection

The removal of the Boc protecting group from this compound is most commonly achieved under acidic conditions. The lability of the Boc group in the presence of acid is a cornerstone of its utility as a protecting group.

Acid-Catalyzed Cleavage via tert-Butyl Cation Formation

The acid-catalyzed deprotection of this compound proceeds through a well-established mechanism initiated by protonation. masterorganicchemistry.com Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed. masterorganicchemistry.com The initial step involves the protonation of the carbonyl oxygen of the carbamate. masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent bonds.

Following protonation, the molecule undergoes fragmentation. The C-O bond of the tert-butyl group cleaves to release a stable tertiary carbocation, the tert-butyl cation. masterorganicchemistry.com This step is generally the rate-determining step of the deprotection reaction. The other product of this fragmentation is a carbamic acid derivative of aniline. masterorganicchemistry.com

The stability of the generated carbocation is a critical factor influencing the rate of the N-Boc deprotection. The tert-butyl cation is a relatively stable tertiary carbocation due to the electron-donating inductive effect of the three methyl groups. masterorganicchemistry.com This inherent stability facilitates its formation and thus promotes the cleavage of the Boc group under milder acidic conditions compared to other less substituted carbamates.

Once the tert-butyl cation and the carbamic acid intermediate are formed, the reaction proceeds rapidly to the final products. The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide and the free aniline. masterorganicchemistry.com The tert-butyl cation can be quenched by a nucleophile or undergo deprotonation to form isobutylene gas. masterorganicchemistry.com The evolution of two gaseous products, carbon dioxide and isobutylene, provides a strong thermodynamic driving force for the deprotection reaction.

Kinetic studies have provided deeper insight into the deprotection mechanism. For example, the HCl-catalyzed deprotection of a Boc-protected amine was found to exhibit a second-order dependence on the HCl concentration. acs.org In contrast, deprotection with trifluoroacetic acid showed an inverse kinetic dependence on the trifluoroacetate concentration. acs.org These findings are rationalized by a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate. acs.org

The nature of substituents on the aniline ring also affects the deprotection rate. Electron-withdrawing groups on the aniline ring have been found to accelerate the deprotection reaction. google.com

| Substituent (R") | Fluorinated Alcohol | Time (h) | Yield (%) |

| 4-Cl | TFE | 1.5 | 98 |

| 4-Cl | HFIP | 1 | 80 |

| 4-Br | TFE | 3 | 95 |

| Data from the deprotection of various anilines using fluorinated alcohols. google.com |

| N-Boc Amine Type | Deprotection Efficiency (%) |

| Aryl Amines | 49-72 |

| Alkyl Amines | 27-50 |

| Data from thermal deprotection studies. acs.orgnih.gov |

Role of Carbocation Stability in Reaction Kinetics

Radical-Mediated Deprotection Mechanisms

The deprotection of the N-Boc group in this compound can be achieved through radical-mediated pathways, offering mild alternatives to traditional acidic conditions. One notable method involves the use of the tris(4-bromophenyl)aminium radical cation, commonly known as "magic blue" (MB•+), in conjunction with a silane reducing agent like triethylsilane (Et3SiH). nih.govbrainly.com

The proposed mechanism suggests that MB•+ does not directly interact with the N-Boc group but instead activates the Si-H bond of triethylsilane, acting as a Lewis acid. brainly.com This activation facilitates the transfer of a hydride to the carbamate's carbonyl carbon or, more likely, generates a silyl cation intermediate. The reaction proceeds via the cleavage of the C-O bond of the tert-butyl group, leading to the formation of isobutene, carbon dioxide, and the free aniline. The use of a sacrificial agent like triethylsilane accelerates the reaction. nih.govbrainly.com This method is valued for its mild conditions, avoiding the need for high temperatures or strong acids and bases, and demonstrates high yields of up to 95%. nih.gov

| Catalyst System | Substrate Type | Key Mechanistic Feature | Advantage | Reference |

|---|---|---|---|---|

| Tris(4-bromophenyl)aminium radical cation (MB•+) / Triethylsilane | N-Boc anilines, N-Boc aliphatic amines | Catalytic activation of Si-H bond by MB•+ leading to C-O bond cleavage of the tert-butyl group. | Mild, non-acidic conditions; high yields. | nih.govbrainly.com |

| Photocatalysis / Radical Cascade | N-Boc heterocycles | Photoinitiation generates a radical cascade that includes Boc deprotection and aromatization. | Avoids harsh reagents, proceeds under mild light-induced conditions. | uni-muenchen.de |

Selective Cleavage Mechanisms for Substituted N-Boc Groups

The selective deprotection of N-Boc groups in molecules containing multiple sensitive functionalities is a significant challenge in organic synthesis. Research has demonstrated that selectivity can be achieved based on the electronic and steric nature of the substituents on the aniline ring or by controlling reaction conditions.

One approach utilizes thermal deprotection in continuous flow, where temperature control allows for selective cleavage. chemistrytalk.org Studies have shown that aryl N-Boc groups can be selectively removed in the presence of alkyl N-Boc groups. chemistrytalk.org This selectivity arises from the lower stability of the aryl N-Boc group, which is more susceptible to cleavage at lower temperatures compared to its more robust alkyl counterpart. For example, selective deprotection of an aryl N-Boc group from a substrate also containing an alkyl N-Boc group has been successfully demonstrated. chemistrytalk.org

The electronic properties of substituents on the phenyl ring also govern the rate of hydrolytic cleavage. In hot water, the rate of N-Boc deprotection follows the order: aniline > p-methoxyaniline > p-chloroaniline. organic-chemistry.org This indicates that electron-donating groups on the phenyl ring facilitate the reaction, while electron-withdrawing groups retard it. organic-chemistry.org The hydrolysis rates for aniline and p-methoxyaniline derivatives show S-shaped curves, a characteristic that is absent for the p-chloroaniline derivative, suggesting a potential change in the mechanistic details based on the electronic environment. organic-chemistry.org

Furthermore, chemoselectivity can be observed in molecules with different types of tert-butyl protecting groups. In a compound containing both an N-Boc group and a tert-butyl ester, the N-Boc group can be deprotected faster, likely due to activation by the adjacent α-carboxylic group.

| Method | Selectivity Basis | Example of Selectivity | Reaction Conditions | Reference |

|---|---|---|---|---|

| Continuous Flow Thermal Deprotection | Differential lability of Boc groups | Aryl N-Boc cleaved in the presence of alkyl N-Boc. | Careful temperature control in a flow reactor. | chemistrytalk.org |

| Hydrolysis in Hot Water | Electronic effect of ring substituents | Rate: Aniline > p-MeO-Aniline > p-Cl-Aniline. | Reaction at 150°C in a closed vessel. | organic-chemistry.org |

| Radical-Mediated Deprotection | Protecting group environment | N-Boc group deprotected faster than a t-butyl ester. | Tris(4-bromophenyl)aminium radical cation / Et3SiH. |

Mechanistic Studies of Transformations Involving the Aniline Moiety

Beyond deprotection, the aniline portion of this compound can undergo various transformations. The N-Boc group significantly influences the reactivity and regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Aniline Ring

The N-Boc-amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). pressbooks.pub This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate formed during the attack by an electrophile. chemistrytalk.orgmasterorganicchemistry.com

The general mechanism for EAS involves two main steps: the attack of the aromatic π-electron system on the electrophile to form a resonance-stabilized carbocation (the arenium ion), followed by the loss of a proton to restore aromaticity. chemistrytalk.orgmasterorganicchemistry.com

In the case of this compound, nitration using reagents like acetyl nitrate typically yields ortho- and para-nitro products. researchgate.net The bulky tert-butyl group can exert a steric effect, potentially favoring substitution at the para position over the ortho positions. youtube.commsu.edu For instance, the nitration of t-butylbenzene, a sterically similar compound, yields a high proportion of the para-isomer (around 75-79.5%) compared to the ortho-isomer (12-16%). msu.edustackexchange.com

Similarly, electrophilic halogenation with reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst is directed to the ortho and para positions. wikipedia.org The N-Boc group activates the ring, often allowing the reaction to proceed under milder conditions than those required for benzene itself.

| Substituent | Reaction | Ortho (%) | Meta (%) | Para (%) | Reference |

|---|---|---|---|---|---|

| -NHBoc | Nitration | Ortho and Para are major products | researchgate.net | ||

| -C(CH₃)₃ | Nitration | 12 - 16 | 8 - 8.5 | 75 - 79.5 | msu.edustackexchange.com |

| -CH₃ | Nitration | 58.5 | 4.5 | 37 | msu.edu |

Oxidative Transformations of the Aniline Component

The aniline moiety of this compound is susceptible to oxidative transformations, which can lead to the formation of new C-N or C-C bonds. Electrochemical methods have been employed to achieve para-selective C(sp²)-H/N-H cross-coupling of N-Boc aniline. rsc.org The proposed mechanism involves the initial one-electron oxidation of the N-Boc aniline at the anode to generate a radical cation. rsc.org This intermediate then loses a proton, and resonance delocalization leads to a more stable carbon-centered radical at the para position. Subsequent radical-radical coupling with another nitrogen-containing species forms a new C-N bond, and rearomatization yields the final product. rsc.org Electron paramagnetic resonance (EPR) experiments have provided evidence for the presence of these radical intermediates during the reaction. rsc.org

Iodine(III)-mediated oxidative cyclization of N-Boc protected 2-substituted anilines has also been investigated. nih.gov While N-Boc substrates did not give high yields in this specific transformation, the proposed mechanism offers insight into potential oxidative pathways. It is suggested that the reaction could proceed via the formation of an N-centered radical through homolysis of a nitrogen-iodine bond, which then cyclizes onto a pendant aromatic ring. nih.gov

Radical Reactions Involving the Phenyl-Nitrogen Bond

Reactions involving the direct cleavage or formation of the phenyl-nitrogen bond via radical intermediates are of significant synthetic interest. While direct homolytic cleavage of the stable C(aryl)-N bond in this compound is challenging, nitrogen-centered radicals can be generated from the carbamate functionality under photoredox conditions. rsc.orgchinesechemsoc.org

In a process developed by Gong and Meggers, a nitrogen-centered radical is generated from N-phenyl carbamate via a visible light-induced, phosphate base-promoted proton-coupled electron transfer (PCET). rsc.org This amidyl radical can then participate in various transformations, such as conjugate addition to α,β-unsaturated carbonyl compounds. rsc.org Although this example focuses on the reactivity of the N-radical rather than C-N bond cleavage, it demonstrates a key mechanistic step: the generation of a reactive nitrogen-centered radical from the carbamate precursor under mild conditions.

A formal one-carbon insertion into the aromatic C–N bond of anilines has been reported, which proceeds through an aromaticity disassembly-reconstruction process. nih.gov This transformation involves the oxidative dearomatization of the aniline derivative, followed by asymmetric aziridination and rearrangement. While not a direct radical cleavage of the C-N bond, it represents a sophisticated transformation of this bond. nih.gov In some oxidative cyclizations, a proposed pathway involves the formation of an N-centered radical, which could potentially lead to reactions involving the C-N bond, though this is often part of a more complex cyclization cascade rather than a simple bond scission. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl N-anilinocarbamate, and what factors influence reaction efficiency?

- Methodological Answer : A common approach involves coupling tert-butyl carbamate derivatives with aniline precursors using carbodiimide-based reagents (e.g., EDCI) and activating agents like HOBt to facilitate amide bond formation. Reaction efficiency depends on solvent polarity (e.g., dichloromethane or DMF), stoichiometric ratios, and temperature control (typically 0–25°C). Post-synthesis purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is advised .

- Key Considerations : Monitor reaction progress using TLC with UV visualization. Optimize catalyst loading to minimize byproducts such as urea derivatives.

Q. How can this compound be characterized to confirm its structural integrity?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : Analyze and NMR spectra for tert-butyl group signals (~1.3 ppm for , ~28 ppm and ~80 ppm for ) and aromatic proton environments (6.5–7.5 ppm).

- IR : Confirm carbamate C=O stretching vibrations (~1700 cm) and N-H bonds (~3300 cm).

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What are the stability profiles and optimal storage conditions for this compound?

- Methodological Answer : The compound is sensitive to hydrolysis under acidic/basic conditions and elevated temperatures. Store in airtight containers under inert gas (N) at –20°C. Regularly assess purity via HPLC with a C18 column (acetonitrile/water gradient) to detect degradation products like tert-butanol or aniline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) may arise from conformational dynamics or crystallographic packing effects. Use low-temperature NMR (e.g., –40°C) to slow molecular motion and clarify axial/equatorial tert-butyl orientations. Complement with X-ray crystallography or DFT calculations incorporating explicit solvent models to validate structural assignments .

Q. What strategies optimize the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : To enhance regioselectivity:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions.

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in biphasic systems.

- Directing Groups : Introduce electron-withdrawing substituents on the aniline ring to direct electrophilic attack .

Q. How do computational methods aid in predicting this compound reactivity and interaction mechanisms?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for carbamate bond cleavage or nucleophilic attack. Include implicit solvent models (e.g., PCM) and explicit solvent molecules (e.g., water or methanol) to account for solvation effects. Compare computed IR/Raman spectra with experimental data to validate mechanistic pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the biological activity of this compound analogs?

- Methodological Answer : Discrepancies in bioactivity assays (e.g., anti-inflammatory vs. inactive results) may stem from impurities or solvent residues. Implement rigorous purification (e.g., recrystallization or preparative HPLC) and validate biological replicates. Use orthogonal assays (e.g., ELISA and cell viability tests) to confirm target engagement .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.